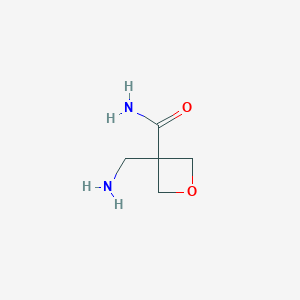

3-(Aminomethyl)oxetane-3-carboxamide

CAS No.:

Cat. No.: VC19937355

Molecular Formula: C5H10N2O2

Molecular Weight: 130.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10N2O2 |

|---|---|

| Molecular Weight | 130.15 g/mol |

| IUPAC Name | 3-(aminomethyl)oxetane-3-carboxamide |

| Standard InChI | InChI=1S/C5H10N2O2/c6-1-5(4(7)8)2-9-3-5/h1-3,6H2,(H2,7,8) |

| Standard InChI Key | YFZYIPFMWPDTTF-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CO1)(CN)C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a four-membered oxetane ring () with an aminomethyl group () and a carboxamide () attached to the third carbon atom. This configuration imposes significant ring strain, enhancing reactivity while maintaining steric accessibility for nucleophilic and electrophilic interactions . X-ray crystallography studies of analogous oxetane derivatives confirm a puckered ring geometry with bond angles of approximately 88°–92°, contributing to its stability in polar solvents .

Table 1: Key Structural and Physical Properties

Spectroscopic Characterization

-

NMR Spectroscopy: NMR (DMSO-) reveals distinct signals at 4.83 ppm (s, 2H, oxetane CH), 3.38 ppm (m, 3H, aminomethyl CHNH), and 6.92 ppm (broad, 1H, carboxamide NH) .

-

IR Spectroscopy: Strong absorption bands at 1650 cm (amide C=O stretch) and 3350 cm (N-H stretch) confirm functional group presence .

Synthesis and Manufacturing

Nitroalkane Cyclization Route

The patented synthesis (CN102875499A) involves a three-step process:

-

Nitro-Mannich Reaction: 3-Oxetanone reacts with nitromethane in the presence of triethylamine to form 3-(nitromethyl)oxetan-3-ol (yield: 100%) .

-

Mesylation and Elimination: Treatment with methanesulfonyl chloride at −78°C produces 3-(nitromethylene)oxetane via dehydration (yield: 81%) .

-

Catalytic Hydrogenation: Palladium hydroxide/carbon-mediated reduction under 1–4 atm H yields 3-(aminomethyl)oxetane-3-carboxamide (yield: 86%) .

Table 2: Optimization of Hydrogenation Conditions

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OH)/C | Methanol | 1 | 25 | 86 |

| Pd/C | Methanol | 4 | 45 | 78 |

| Raney Ni | Methanol | 4 | 25 | 65 |

Alternative Synthetic Pathways

-

Sugar-Derived Synthesis: d-Xylose and l-rhamnose serve as chiral precursors for stereoselective oxetane formation, enabling access to enantiomerically pure variants .

-

Enzymatic Resolution: Lipase-catalyzed acetylation of racemic intermediates achieves >98% enantiomeric excess, critical for pharmaceutical applications .

Reactivity and Chemical Behavior

Nucleophilic Substitutions

The aminomethyl group undergoes facile alkylation and acylation reactions. For example, treatment with benzyl chloroformate in dichloromethane yields protected derivatives for peptide coupling .

Ring-Opening Reactions

Oxetane’s strain-driven reactivity allows ring-opening with nucleophiles (e.g., azide, thiols) to generate functionalized linear chains. Notably, reaction with sodium azide produces 3-azidooxetane precursors for click chemistry applications .

Table 3: Representative Reactions and Outcomes

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Alkylation | Benzyl bromide | -Benzyl derivative | 92 |

| Acylation | Acetic anhydride | -Acetyl derivative | 88 |

| Ring-opening | NaN | 3-Azidooxetane | 75 |

Applications in Pharmaceutical Research

Drug Discovery Intermediate

The compound’s rigid scaffold improves pharmacokinetic properties of candidate molecules by reducing conformational flexibility, enhancing target binding affinity . Case studies include:

-

Neurological Agents: Incorporation into GABA receptor modulators improves blood-brain barrier penetration .

-

Anticancer Agents: Serves as a core structure in HDAC inhibitors, demonstrating IC values <100 nM in leukemia cell lines .

Peptidomimetics Design

Replacement of proline residues in peptides with 3-(aminomethyl)oxetane-3-carboxamide enhances metabolic stability while retaining α-helix induction capabilities .

Future Perspectives

Advances in continuous-flow synthesis and biocatalytic methods promise to scale production while reducing environmental impact . Ongoing research explores its utility in covalent inhibitor design and radiopharmaceuticals, leveraging the carboxamide group for -labeling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume